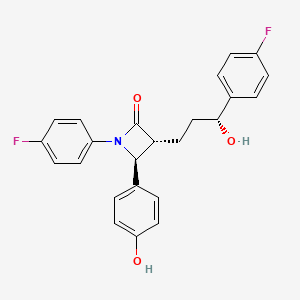

(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition : Ezetimibe is a potent, orally active inhibitor of cholesterol absorption, significantly reducing plasma cholesterol levels. It inhibits the intestinal absorption of cholesterol, thereby impacting cholesterol levels in the body (Rosenblum et al., 1998).

Crystal Structure Analysis : The crystal structure of ezetimibe anhydrate has been determined, providing insights into its molecular configuration and interactions, which are critical for understanding its mechanism of action (Brüning et al., 2010).

Biotransformation Studies : Fungal biotransformation of ezetimibe has been studied, leading to the identification of new metabolites. This research highlights the capabilities of fungi to metabolize drugs and the potential for discovering novel therapeutic agents (Pervaiz et al., 2014).

Microbial Reduction for Synthesis : The microbial reduction of ezetimibe intermediates using Rhodococcus fascians MO22 has been demonstrated. This approach offers an alternative method for synthesizing ezetimibe, potentially with higher efficiency and selectivity (Kyslíková et al., 2010).

Effect on Hypercholesterolemia : Ezetimibe effectively decreases diet-induced hypercholesterolemia in animal models. Its role in reducing low-density lipoprotein cholesterol, while not affecting high-density lipoprotein cholesterol and plasma triglyceride levels, has been studied (van Heek et al., 2001).

Metabolic Pathway Analysis : The metabolic pathways of ezetimibe, particularly its glucuronidation by specific UDP-glucuronosyltransferase enzymes, have been identified, providing essential information for understanding its pharmacokinetics and interactions (Ghosal et al., 2004).

Analytical Method Development : Analytical methods for determining ezetimibe in pharmaceutical formulations have been developed, contributing to the quality control and standardization of ezetimibe-containing medications (Walode et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one can be achieved through a multi-step process involving the synthesis of key intermediates followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorophenylacetic acid", "4-fluorophenylacetic acid ethyl ester", "4-hydroxyphenylacetic acid", "R-(-)-3-chloro-1,2-propanediol", "Sodium hydride", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Trimethylsilyl chloride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid", "Starting material: 4-fluorophenylacetic acid", "1. 4-fluorophenylacetic acid is converted to its ethyl ester using ethyl chloroformate and triethylamine.", "2. The ethyl ester is then reduced to the corresponding alcohol using sodium borohydride.", "3. The alcohol is oxidized to the corresponding carboxylic acid using potassium permanganate.", "4. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "5. The acid chloride is reacted with (R)-(-)-3-chloro-1,2-propanediol in the presence of triethylamine to yield (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid.", "Step 2: Synthesis of (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "Starting material: 4-hydroxyphenylacetic acid", "1. 4-hydroxyphenylacetic acid is protected as its trimethylsilyl ester using trimethylsilyl chloride and diisopropylethylamine.", "2. The protected ester is then converted to the corresponding acid chloride using thionyl chloride.", "3. The acid chloride is reacted with (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid in the presence of triethylamine to yield the corresponding amide.", "4. The amide is then cyclized to the corresponding azetidin-2-one using methanesulfonic acid.", "5. The azetidin-2-one is deprotected using sodium bicarbonate to yield (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one.", "Step 3: Final Coupling Reaction", "Starting material: (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid and (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "1. The two key intermediates are coupled using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine.", "2. The resulting product is purified using column chromatography to yield the final product, (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one." ] } | |

| 163380-16-3 | |

Fórmula molecular |

C24H21F2NO3 |

Peso molecular |

409.4 g/mol |

Nombre IUPAC |

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |

Clave InChI |

OLNTVTPDXPETLC-XMCWYHTOSA-N |

SMILES isomérico |

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |

SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

SMILES canónico |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Sinónimos |

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)